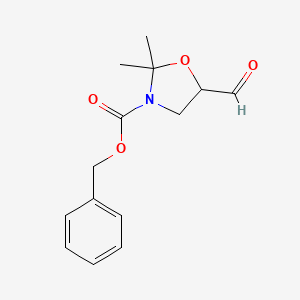
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a bromine atom, a butoxyethyl group, and a chlorine atom attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzene and 1-bromo-2-butoxyethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction rate. Reagents like sodium hydride or potassium carbonate can be employed to deprotonate the starting materials, promoting the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the bromine and chlorine atoms to hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound can be used to study the effects of halogenated benzenes on biological systems. It may also be employed in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its unique structure makes it valuable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecule. The butoxyethyl group can enhance the compound’s solubility and facilitate its interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene: This compound has a cyclopentyl group instead of a chlorine atom, which may affect its reactivity and applications.
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene:
(2-Bromo-1-butoxyethyl)benzene: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Propriétés
Formule moléculaire |
C12H16BrClO |
|---|---|
Poids moléculaire |
291.61 g/mol |
Nom IUPAC |
1-(2-bromo-1-butoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |
Clé InChI |
PKVWVMMQRJSDHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CBr)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)







![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)




